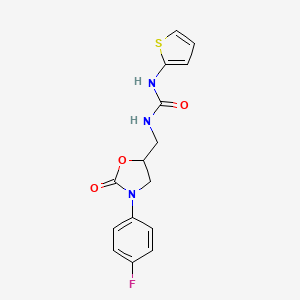
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea involves the inhibition of specific enzymes involved in cell division. This compound targets the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, the compound prevents the growth and division of cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines by targeting specific signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has a high affinity for thymidylate synthase, which is the target enzyme for its anticancer activity. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. However, this compound has also been shown to have some toxic effects on normal cells, which may limit its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea has several advantages for lab experiments. This compound has a high affinity for thymidylate synthase, which makes it a potent inhibitor of cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in studying the mechanisms of inflammation. However, this compound also has some limitations in lab experiments. It has been shown to have some toxic effects on normal cells, which may limit its use in certain applications. Additionally, the complex synthesis method for this compound may make it difficult to produce in large quantities for certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the toxicity and safety of this compound in vivo. Another area of research is the development of new applications for this compound, such as in the treatment of other diseases or in the development of new drug delivery systems. Finally, further studies are needed to determine the optimal dosage and administration of this compound for specific applications.
Synthesemethoden
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to produce 4-fluorophenylacetyl chloride. This compound is then reacted with 2-oxooxazolidine-5-carboxylic acid to produce 3-(4-fluorophenyl)-2-oxooxazolidin-5-ylmethyl-4-fluorophenylacetate. The final step involves the reaction of this compound with thiophen-2-ylisocyanate to produce this compound.
Wissenschaftliche Forschungsanwendungen
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea has been studied for its potential applications in various scientific research fields. One of the main areas of research for this compound is its mechanism of action. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c16-10-3-5-11(6-4-10)19-9-12(22-15(19)21)8-17-14(20)18-13-2-1-7-23-13/h1-7,12H,8-9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLMWZFXXMUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)
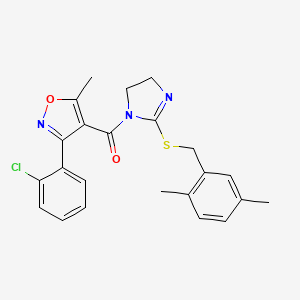
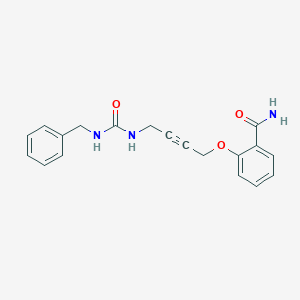
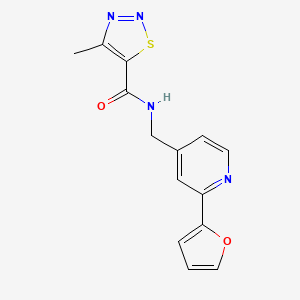
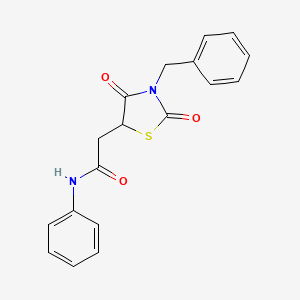

![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442483.png)
![5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2442486.png)
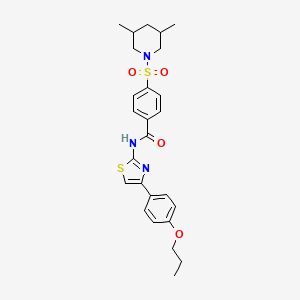
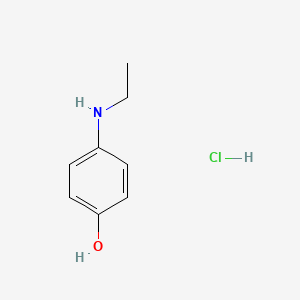
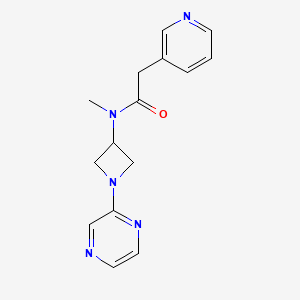
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2442493.png)
![2-{[(2-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2442494.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2442496.png)